Dactylfungin A

Antifungal Selectivity Cryptococcus neoformans Structure-Activity Relationship

Screening for antifungal hits is often confounded by cytotoxic broad-spectrum analogs or off-target yeast activity. Dactylfungin A solves this with a uniquely narrow, pathogen-selective profile. - Selective activity: MIC <10 μg/mL vs A. fumigatus and C. neoformans; no antibacterial or yeast activity (vs derivative 3) - SAR reference parent: Baseline for mapping pharmacophore requirements - hydroxylation (derivative 2) eliminates C. neoformans activity - High-purity fermentation product: Reliable source for screening libraries and side-by-side pyrone core studies with dactylfungin B

Molecular Formula C41H64O9
Molecular Weight 700.9 g/mol
Cat. No. B15581329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDactylfungin A
Molecular FormulaC41H64O9
Molecular Weight700.9 g/mol
Structural Identifiers
InChIInChI=1S/C41H64O9/c1-10-25(2)16-26(3)12-11-13-27(4)17-29(6)18-30(7)20-31(23-42)19-28(5)14-15-35(46)41(8,9)36-22-33(44)37(40(48)50-36)39-38(47)34(45)21-32(24-43)49-39/h11-16,19,22,25,29-32,34-35,38-39,42-47H,10,17-18,20-21,23-24H2,1-9H3/b12-11+,15-14+,26-16+,27-13+,28-19+/t25?,29?,30?,31?,32-,34-,35?,38+,39?/m0/s1
InChIKeyRFFNWAQLYUMOFF-DUAGGCEMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dactylfungin A: Selective α-Pyrone Antifungal Overview


Dactylfungin A is a naturally occurring polyketide antibiotic characterized by a unique structural core featuring an α-pyrone ring conjugated with a polyalcohol moiety and a long side chain [1]. First isolated from the fermentation broth of the fungus Dactylaria parvispora, this secondary metabolite belongs to the dactylfungin class of antifungals and is also produced by Amesia hispanica [2]. The compound exhibits potent and selective antifungal properties, specifically targeting key human pathogens, making it a distinct chemical probe for studying fungal biology and developing targeted antimycotic strategies [3].

Origin
Fermentation-derived natural product from Dactylaria and Amesia spp.
Structural class
α-Pyrone antifungal scaffold with polyalcohol side chain
Reported activity
Selective antifungal profile; no antibacterial activity observed

Why Structural Analogs Cannot Replace Dactylfungin A


Indiscriminate substitution of Dactylfungin A with other α-pyrone-containing natural products or generic azole antifungals is scientifically invalid due to its unique pathogen selectivity profile and structural specificity. Unlike broad-spectrum agents, Dactylfungin A exhibits strong activity specifically against high-priority WHO-listed pathogens such as Aspergillus fumigatus and Cryptococcus neoformans, while showing minimal or no activity against other fungi [1]. This selectivity is fundamentally tied to its specific chemical architecture, as even minor structural modifications within the dactylfungin class (e.g., the addition of a hydroxyl group in derivative 2) result in a complete loss of activity against C. neoformans [2]. Furthermore, its demonstrated efficacy against azole-resistant A. fumigatus strains positions it as a critical tool distinct from conventional triazole therapies, which are compromised by widespread resistance [3].

Hydroxylation/dehydroxylation shifts spectrum
Single hydroxyl changes redirect pathogen selectivity and may introduce cytotoxicity; similar derivatives not interchangeable.
Cryptococcus activity lost in hydroxylated analog
Addition of a hydroxyl group eliminates activity against C. neoformans; dual-pathogen coverage not retained.
Pyrone ring type may alter target engagement
α-Pyrone vs γ-pyrone core configuration difference could lead to distinct mechanism; comparative data limited.

Quantitative Evidence for Dactylfungin A vs. Analogs


Selective Activity Against Aspergillus and Cryptococcus vs. Yeast-Active Analog

Dactylfungin A (1) demonstrates potent antifungal activity against the basidiomycetous yeast Cryptococcus neoformans, a WHO critical priority pathogen. This activity is highly sensitive to structural modification. The derivative '2', which differs from Dactylfungin A solely by the presence of an additional hydroxyl group, exhibits a complete loss of activity against C. neoformans [1]. This stark contrast underscores the unique pharmacophore of the parent molecule.

Selective Aspergillus/Cryptococcus vs yeast-active analog
Head-to-head
Dactylfungin A: active vs A. fumigatus, C. neoformans; inactive vs S. pombe, R. glutinis; no cytotoxicity. Derivative (3): active vs yeasts; slight cytotoxicity introduced.
Supports filamentous fungal screening context; comparator adds yeast cross‑reactivity and cytotoxicity.
Data to verify; panel-based susceptibility readout.
Antifungal Selectivity Cryptococcus neoformans Structure-Activity Relationship

Retained Cryptococcus Activity Lost in Hydroxylated Derivative

In cytotoxicity assays against mammalian cell lines (human endocervical adenocarcinoma KB 3.1 and mouse fibroblasts L929), Dactylfungin A (1) showed no cytotoxic effects [1]. In direct contrast, the derivative 25″-dehydroxy-dactylfungin A (3) exhibited slight cytotoxicity in the same assay systems, despite showing improved antifungal activity against certain yeasts [1]. This indicates a favorable selectivity profile for the parent compound.

Cryptococcus activity lost in hydroxylated derivative
Head-to-head
Dactylfungin A: active vs A. fumigatus and C. neoformans. Derivative (2): complete loss of C. neoformans activity; retained A. fumigatus inhibition at lower concentration.
Supports dual-pathogen coverage context; hydroxylated variant not equivalent.
Susceptibility testing panels; assay conditions as published.
Cytotoxicity Therapeutic Window Mammalian Cell Safety

α-Pyrone vs. γ-Pyrone Core Differentiation

Dactylfungin A and related derivatives (compounds 1-3) have been shown to be active against azole-resistant strains of Aspergillus fumigatus [1]. This is a critical differentiating feature, as azole resistance is a major clinical and agricultural challenge that limits the utility of conventional triazole antifungals. The dactylfungin class appears to operate via a mechanism that circumvents common resistance pathways.

α-Pyrone vs γ-pyrone core differentiation
Class-level inference
α-Pyrone ring (dactylfungin A) vs γ-pyrone ring (dactylfungin B); both with MIC
Class-level pyrone-type distinction; target‑engagement data to verify.
Direct comparative target‑binding data absent.
Antifungal Resistance Aspergillus fumigatus Azole-Resistant Fungi

Research Applications Guided by Selectivity Evidence


Selective Screening Against A. fumigatus and C. neoformans

Given the documented loss of activity against C. neoformans upon a single hydroxyl addition (as seen in derivative 2), Dactylfungin A serves as an ideal parent scaffold for medicinal chemistry campaigns aimed at mapping the pharmacophore essential for anti-cryptococcal activity [1].

SAR Studies on the Dactylfungin Scaffold

Dactylfungin A's proven efficacy against azole-resistant A. fumigatus makes it a valuable reference standard and starting point for developing new chemical entities that can overcome clinical resistance mechanisms to triazole drugs [2].

Comparing α-Pyrone and γ-Pyrone Antifungal Mechanisms

The strong and selective activity of Dactylfungin A against specific human pathogens like A. fumigatus and C. neoformans, but not others, positions it as a useful control compound in high-throughput screening panels designed to identify narrow-spectrum or targeted antifungal agents [3].

Library Construction with Defined Antifungal Selectivity

The contrasting cytotoxicity profiles of Dactylfungin A (non-cytotoxic) and its derivative 3 (slightly cytotoxic) provide a useful comparator pair for validating and calibrating mammalian cell cytotoxicity assays in natural product drug discovery workflows [3].

Application
Selection Property
Validation Focus
Filamentous fungal pathogen screening
Narrow-spectrum selectivity with low yeast cross-reactivity
Aspergillus fumigatus and Cryptococcus neoformans susceptibility endpoints
SAR studies on dactylfungin scaffold
Baseline activity profile for hydroxylation/dehydroxylation comparisons
Pathogen selectivity shift and cytotoxicity emergence monitoring
α-Pyrone vs γ-pyrone mechanism comparison
Structural core configuration (α- vs γ-pyrone)
Structure-dependent target engagement interpretation
Antifungal natural product library assembly
Defined selectivity for Aspergillus and Cryptococcus
Cytotoxicity-free screening hit identification

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